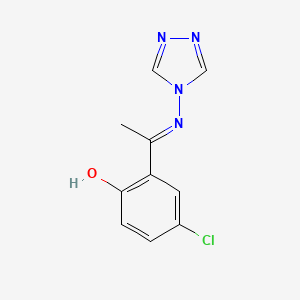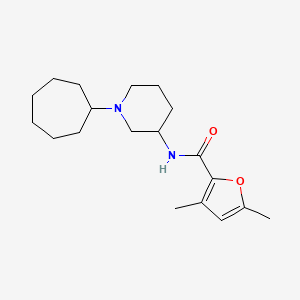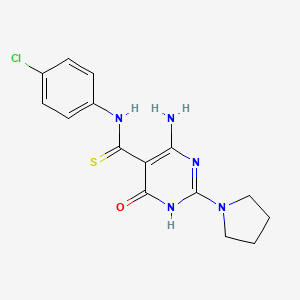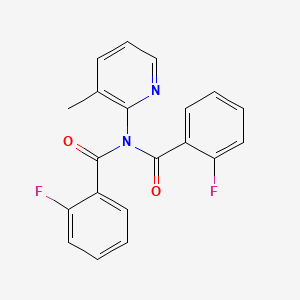methanone](/img/structure/B6082439.png)
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone, also known as CPI-455, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized through different methods and has been used to investigate various biochemical and physiological effects.
作用机制
The mechanism of action of [4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone involves the inhibition of specific enzymes and signaling pathways. This compound targets the enzyme lysine-specific demethylase 1A (LSD1), which is involved in the regulation of gene expression. By inhibiting LSD1, this compound can alter gene expression and affect various cellular processes. This compound also targets the signaling pathway known as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting this pathway, this compound can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, this compound can protect against oxidative stress, inflammation, and excitotoxicity, leading to improved cognitive function. In infectious diseases, this compound can inhibit the replication of viruses and bacteria by targeting specific enzymes and signaling pathways.
实验室实验的优点和局限性
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has several advantages for lab experiments, including its high potency and selectivity, its ability to target specific enzymes and signaling pathways, and its ability to inhibit the growth of cancer cells and protect neurons from damage. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in pre-clinical studies.
未来方向
There are several potential future directions for the research and development of [4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its pharmacokinetics and pharmacodynamics for clinical use. Additionally, further studies are needed to evaluate its safety and efficacy in pre-clinical and clinical trials. Finally, this compound could be used as a tool compound to investigate the role of specific enzymes and signaling pathways in various cellular processes.
合成方法
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has been synthesized using various methods, including the Suzuki-Miyaura coupling method, the Buchwald-Hartwig amination method, and the Ullmann reaction. The Suzuki-Miyaura coupling method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The Buchwald-Hartwig amination method involves the coupling of aryl halides with amines in the presence of a palladium catalyst. The Ullmann reaction involves the coupling of aryl halides with copper in the presence of a base. These methods have been optimized to produce this compound with high yield and purity.
科学研究应用
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has been used in various scientific research studies, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function. In infectious disease research, this compound has been shown to inhibit the replication of certain viruses and bacteria.
属性
IUPAC Name |
[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-7(2)16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h3-7H,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVCZAGQFKAGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}methanol](/img/structure/B6082376.png)
![5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6082383.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082396.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6082405.png)
![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)


![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)
![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)

